![molecular formula C16H23N5O2 B2390344 4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-41-9](/img/structure/B2390344.png)
4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Description
4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione, commonly known as TIPP, is a synthetic compound that belongs to the family of purinergic P2X receptor antagonists. It is a potent and selective antagonist of P2X3 and P2X2/3 receptors, which are involved in pain signaling and transmission. TIPP has been extensively studied for its potential use in the treatment of chronic pain and other neurological disorders.
Scientific Research Applications
Stereoselective Synthesis
Stereoselective syntheses of imidazole derivatives have been reported, where high yields and stereoselectivities were achieved via intermolecular condensation processes. These syntheses often involve catalytic amounts of acids and provide pathways to variously substituted imidazole derivatives, which are important in the development of pharmaceuticals and materials (Katritzky et al., 2001).
Functional Materials Development
Imidazole intermediates have been utilized in the synthesis of functional cyclic carbonates, highlighting their application in creating biocompatible and biodegradable polymers. These intermediates serve as precursors for polymers with low cytotoxicity, demonstrating their potential in biomedical applications (Olsson et al., 2014).
Advanced Synthetic Methods
Research has focused on the development of new synthetic methods for imidazole derivatives, enabling the selective functionalization of these molecules. These methods provide access to complex imidazole structures, facilitating their use in diverse scientific and technological fields, including medicinal chemistry and materials science (Joo et al., 2010).
Glycoluril Analogues
Glycolurils, which are structurally related to imidazoles, have seen widespread applications ranging from pharmaceuticals to explosives and supramolecular chemistry. The synthesis and functionalization of glycoluril analogues have attracted significant research interest, underscoring the versatility of imidazole derivatives (Kravchenko et al., 2018).
Biological Activity
Imidazole-isoindoline derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. This research demonstrates the potential of imidazole derivatives in developing new therapeutic agents (Sankhe & Chindarkar, 2021).
properties
IUPAC Name |
4,7,8-trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-7-8-19-14(22)12-13(18(6)16(19)23)17-15-20(9(2)3)10(4)11(5)21(12)15/h9H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSRJYCWMILAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione |
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